3-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]benzo[f]quinoline-1-carboxylic acid
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Overview
Description
3-(3-Allyl-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-allyl-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Allyl-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
3-(3-Allyl-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action for 3-(3-allyl-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Coumarin Derivatives: Known for their applications in medicinal chemistry and materials science.
Quinoline Derivatives: These compounds are widely studied for their therapeutic potential and chemical reactivity.
Uniqueness
3-(3-Allyl-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both allyl and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H19NO4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)benzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C24H19NO4/c1-3-6-15-11-16(12-21(29-2)23(15)26)20-13-18(24(27)28)22-17-8-5-4-7-14(17)9-10-19(22)25-20/h3-5,7-13,26H,1,6H2,2H3,(H,27,28) |
InChI Key |
RNLYRLQLFBSOMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C(=O)O |
Origin of Product |
United States |
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